5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O2/c1-25-9-11-26(12-10-25)19(15-3-6-17(23)7-4-15)14-24-21(27)18-13-16(22)5-8-20(18)28-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHGJBYAVKORTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Addition of the fluorophenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Phenolic derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Receptor Studies: Acts as a ligand for studying receptor interactions.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Therapeutic Agents: Investigated for potential use in treating neurological disorders.
Diagnostic Tools: Used in imaging studies to track biological processes.
Industry
Pharmaceuticals: Component in the synthesis of drugs.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide involves binding to specific molecular targets such as receptors or enzymes. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor antagonism.
Comparison with Similar Compounds
Glibenclamide
Structure: 5-Chloro-N-[2-{4-[(cyclohexylamino)carbonyl]aminosulfonyl}phenylethyl]-2-methoxybenzamide . Key Differences:
- Replaces the 4-fluorophenyl and 4-methylpiperazine groups with a sulfonylurea linker and cyclohexylcarbamoyl group.
Properties : - Molecular weight: 494.00 g/mol .
- Low water solubility (BCS Class II) due to hydrophobic cyclohexyl group .
- Mechanism: Binds to pancreatic β-cell ATP-sensitive K+ channels, stimulating insulin secretion .
Therapeutic Use : Second-generation sulfonylurea for type 2 diabetes .
5-Chloro-N-[2-(4-Fluorophenyl)ethyl]-2-Methoxybenzamide
Structure : Lacks the 4-methylpiperazine group .
Key Differences : Simpler ethyl-linked 4-fluorophenyl substituent.
Properties :
Segartoxabanum
Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .
Key Similarities : Contains a 4-methylpiperazine moiety.
Key Differences : Thiophene-carboxamide core and sulfonamide linker.
Therapeutic Use : Coagulation factor Xa/IIa inhibitor for anticoagulation .
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
Structure: Simplified benzamide with 4-chlorophenyl and methyl groups . Key Differences: No piperazine or fluorophenyl substituents. Properties:
Structural-Activity Relationship (SAR) Insights
- Chloro and Methoxy Groups : Common in glibenclamide and analogs; enhance binding affinity to hydrophobic pockets in target proteins .
- Piperazine Moieties : Improve solubility and enable interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
- Fluorophenyl Groups : Enhance metabolic stability and blood-brain barrier penetration, relevant for CNS drugs .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Solubility | Therapeutic Use | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | ~420 (estimated) | Moderate (piperazine enhances solubility) | Potential CNS/oncology | 4-Methylpiperazine, fluorophenyl |
| Glibenclamide | 494.00 | Low (BCS Class II) | Diabetes | Sulfonylurea, cyclohexyl |
| Segartoxabanum | ~600 (estimated) | Not reported | Anticoagulation | Thiophene-carboxamide, sulfonamide |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 289.75 | Low (hydrophobic core) | Fluorescence studies | Simple benzamide |
Biological Activity
5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide, commonly referred to as a benzamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is notably recognized for its biological activity, particularly in the context of cancer treatment and kinase inhibition.
- Molecular Formula : CHClFNO
- Molecular Weight : 405.9 g/mol
- CAS Number : 903342-34-7
The compound functions primarily as a kinase inhibitor, targeting various pathways involved in tumor progression. Kinases are enzymes that play a crucial role in cellular signaling, and their dysregulation is often implicated in cancer. The specific interactions of this compound with kinase targets can lead to inhibition of cancer cell proliferation and survival.
Anticancer Properties
Research indicates that 5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide exhibits significant anticancer activity through the following mechanisms:
- Inhibition of Tumor Cell Growth : In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to cell death.
- Targeting Specific Kinases : It selectively inhibits kinases associated with oncogenic signaling pathways, such as the mTOR pathway, thereby disrupting tumor growth and metastasis.
Research Findings and Case Studies
Several studies have documented the efficacy and safety profile of this compound:
| Study | Findings |
|---|---|
| In vitro Assays | Demonstrated IC50 values in the low nanomolar range against key kinases associated with cancer progression. |
| Animal Models | Showed significant tumor regression in xenograft models, suggesting strong in vivo efficacy. |
| Clinical Trials | Early-phase trials indicated promising results for patients with specific types of malignancies, with manageable side effects reported. |
Detailed Research Insights
- Kinase Inhibition Profile : A study highlighted that 5-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide effectively inhibited multiple kinases involved in cancer signaling pathways, including mTOR and various receptor tyrosine kinases (RTKs). The selectivity for these targets minimizes off-target effects, enhancing the therapeutic index.
- Cellular Mechanisms : Further investigations revealed that the compound disrupts cellular signaling by binding to the ATP-binding site of target kinases, thus preventing their activation and downstream signaling cascades crucial for cell survival and proliferation.
- Combination Therapies : Preliminary data suggests enhanced efficacy when used in combination with other chemotherapeutic agents, indicating potential for use in multi-drug regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
